molecular formula C19H21NO5 B5124726 Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate

Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate

Cat. No.: B5124726
M. Wt: 343.4 g/mol
InChI Key: WPFAZOTZQPJMCW-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate is an organic compound with the molecular formula C18H19NO5 It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a methoxyphenoxy group and a propanoylamino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-methoxyphenoxy)propanoyl chloride: This step involves the reaction of 4-methoxyphenoxyacetic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Coupling with 3-aminobenzoic acid: The final step involves the reaction of 2-(4-methoxyphenoxy)propanoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the propanoylamino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate
  • Mthis compound
  • Ethyl 3-[2-(4-methylphenoxy)propanoylamino]benzoate

These compounds share similar structural features but differ in the position of substituents or the nature of the ester group. The unique combination of the methoxyphenoxy and propanoylamino groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-24-19(22)14-6-5-7-15(12-14)20-18(21)13(2)25-17-10-8-16(23-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFAZOTZQPJMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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